

Application Notes and Protocols for Copper Cyanide Electroplating Baths

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Compound of Interest

Compound Name: Cupric cyanide

Cat. No.: B1143707

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These application notes provide a comprehensive overview of the composition, preparation, analysis, and maintenance of copper cyanide electroplating baths. The protocols are intended to furnish researchers and professionals with the necessary details to effectively formulate and control these plating solutions for various applications, including those requiring high-quality undercoats for subsequent plating or specific surface properties.

Introduction to Copper Cyanide Electroplating

Copper cyanide electroplating is a well-established process valued for its ability to produce smooth, ductile, and highly adherent copper deposits on a variety of substrates, including steel, zinc alloys, and aluminum alloys.^[1] The excellent throwing power of cyanide baths ensures uniform plating on complex geometries.^[1] These baths are broadly categorized into strike, medium-efficiency, and high-efficiency formulations, each tailored for specific applications.

The fundamental chemistry involves the dissolution of copper cyanide (CuCN), which is insoluble in water, in the presence of an alkali metal cyanide (sodium or potassium cyanide) to form soluble copper cyanide complexes, such as $[\text{Cu}(\text{CN})_3]^{2-}$.^{[1][2]} An excess of "free" cyanide is maintained to ensure good anode corrosion and deposit quality.^[1]

Bath Composition and Operating Parameters

The composition of a copper cyanide bath can be adjusted depending on the desired plating characteristics and the substrate being plated. Potassium formulations are often preferred for high-speed plating due to their higher conductivity and cathode efficiency, while sodium formulations are also widely used.

General Bath Formulations

The following tables summarize typical compositions for various types of copper cyanide baths.

Table 1: Potassium Formulation for High-Efficiency Plating[3]

Component	Range	Optimum
Copper Metal (Cu)	30 - 45 g/L (4.0 - 6.0 oz/gal)	37.5 g/L (5.0 oz/gal)
Copper Cyanide (CuCN)	45 - 60 g/L (6.0 - 8.0 oz/gal)	52 g/L (7.0 oz/gal)
Total Potassium Cyanide (KCN)	83 - 113 g/L (11 - 15 oz/gal)	98 g/L (13 oz/gal)
Free Potassium Cyanide (KCN)	15 - 23 g/L (2.0 - 3.0 oz/gal)	19.0 g/L (2.5 oz/gal)
Potassium Hydroxide (KOH)	11 - 26 g/L (1.5 - 3.5 oz/gal)	17 g/L (2.5 oz/gal)
Rochelle Salts (Potassium Sodium Tartrate)	30 - 60 g/L (4.0 - 8.0 oz/gal)	45 g/L (6.0 oz/gal)

Table 2: Sodium Formulation for General Plating[3]

Component	Range	Optimum
Copper Metal (Cu)	30 - 45 g/L (4.0 - 6.0 oz/gal)	37.5 g/L (5.0 oz/gal)
Copper Cyanide (CuCN)	45 - 60 g/L (6.0 - 8.0 oz/gal)	52 g/L (7.0 oz/gal)
Total Sodium Cyanide (NaCN)	60 - 90 g/L (8.0 - 12 oz/gal)	75 g/L (10 oz/gal)
Free Sodium Cyanide (NaCN)	15 - 23 g/L (2.0 - 3.0 oz/gal)	19.0 g/L (2.5 oz/gal)
Sodium Hydroxide (NaOH)	11 - 26 g/L (1.0 - 3.0 oz/gal)	17 g/L (2.5 oz/gal)
Rochelle Salts (Potassium Sodium Tartrate)	30 - 60 g/L (4.0 - 8.0 oz/gal)	45 g/L (6.0 oz/gal)

Table 3: Strike Bath Formulation (for steel and zinc die-castings)[\[1\]](#)

Component	Concentration for Steel	Concentration for Zinc Die-Castings
Copper Metal (Cu)	15 - 22.5 g/L (2.0 - 3.0 oz/gal)	15 - 22.5 g/L (2.0 - 3.0 oz/gal)
Free Sodium Cyanide (NaCN)	11.25 - 18.75 g/L (1.5 - 2.5 oz/gal)	11.25 - 18.75 g/L (1.5 - 2.5 oz/gal)
Sodium Hydroxide (NaOH)	~15 g/L (2.0 oz/gal)	3.75 - 7.5 g/L (0.2 - 0.5 oz/gal)
Rochelle Salts	15 - 30 g/L (2.0 - 4.0 oz/gal)	15 - 30 g/L (2.0 - 4.0 oz/gal)

Operating Conditions

Table 4: Typical Operating Parameters

Parameter	Range
Temperature	40 - 60 °C (104 - 140 °F)
Cathode Current Density	0.5 - 4.0 A/dm ² (5 - 40 A/ft ²)
Anode Current Density	1.0 - 1.5 A/dm ² (10 - 15 A/ft ²)
pH	11.5 - 12.5 (for steel); 10.5 - 11.5 (for zinc)[4]
Agitation	Mild mechanical or cathode rod agitation
Anodes	High-purity, oxygen-free copper[3]
Filtration	Continuous

Experimental Protocols

Safety Precaution: Copper cyanide plating solutions are highly toxic. All work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Never add acid to a cyanide solution, as this will release highly toxic hydrogen cyanide gas.

Protocol for Bath Preparation (1 Liter)

This protocol describes the preparation of a 1-liter potassium-based high-efficiency copper cyanide bath.

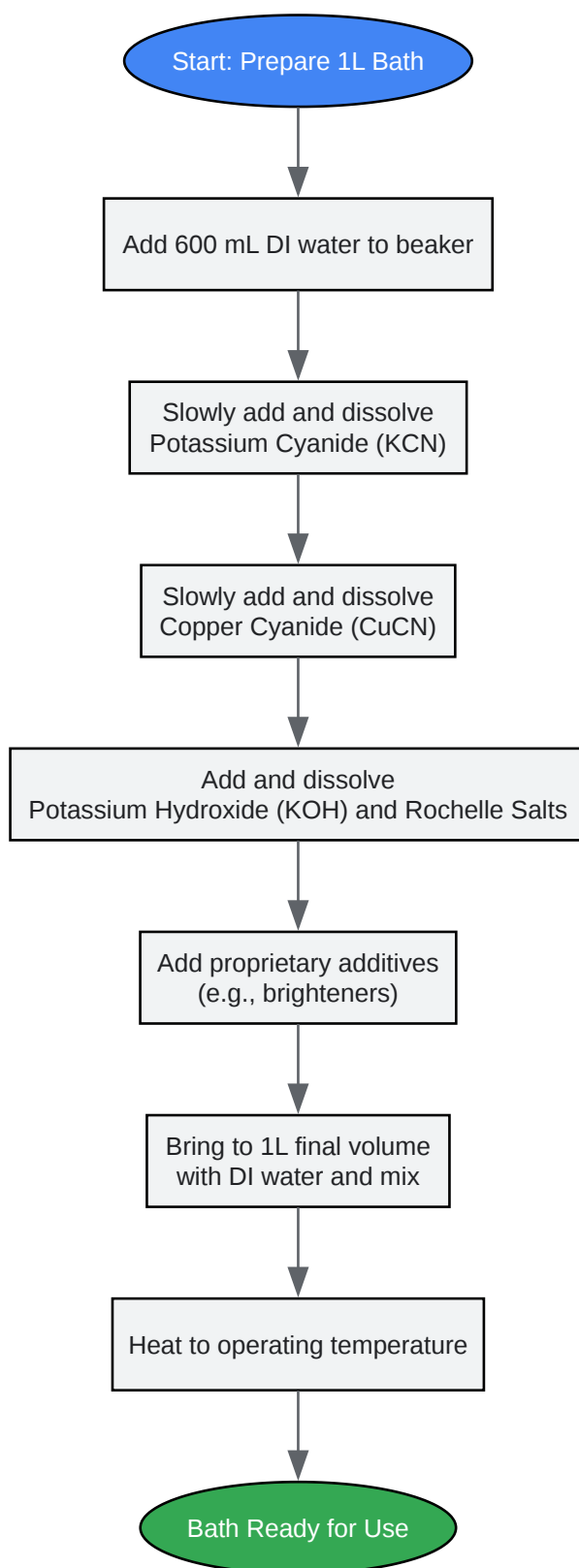
Materials:

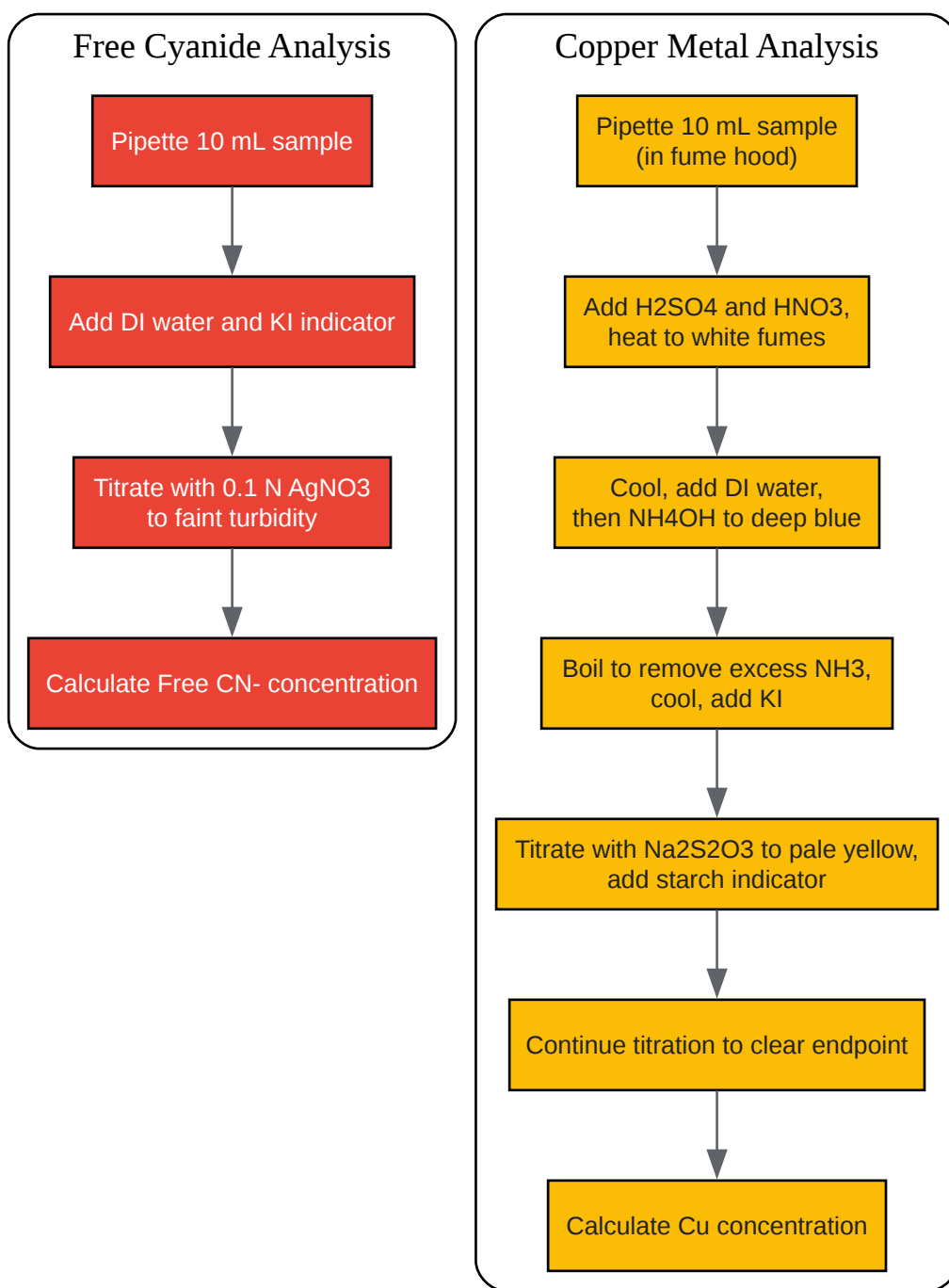
- Deionized water
- Potassium cyanide (KCN)
- Copper cyanide (CuCN)
- Potassium hydroxide (KOH)
- Rochelle salts (potassium sodium tartrate)
- 1 L beaker with magnetic stirrer

- Hot plate

Procedure:

- Fill a 1 L beaker with approximately 600 mL of deionized water.
- With continuous stirring, slowly and carefully add the required amount of potassium cyanide. Allow it to dissolve completely.
- Slowly add the copper cyanide to the solution. Continue stirring until the copper cyanide is fully dissolved, and the solution appears clear.
- Add the potassium hydroxide and Rochelle salts, allowing each to dissolve completely. The addition of hydroxide will generate heat.
- Add any proprietary brighteners or grain refiners as required, typically at a concentration of 0.05-0.5% by volume.[3]
- Bring the solution to the final volume of 1 liter with deionized water and mix thoroughly.
- Heat the solution to the desired operating temperature.





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